molecular formula C9H10ClN5O2S B12803470 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)- CAS No. 145986-43-2

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)-

Cat. No.: B12803470
CAS No.: 145986-43-2
M. Wt: 287.73 g/mol
InChI Key: ZQYFBYPPSPKXNN-RFZPGFLSSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxathiolane ring, a methanol group, and a purine base with amino and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)- typically involves the following steps:

    Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.

    Attachment of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction.

    Incorporation of the Purine Base: The purine base with amino and chloro substituents is attached through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and chloro groups on the purine base can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating genetic expression and replication.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)-: Similar structure but with different substituents on the purine base.

    1,3-Oxathiolane-2-methanol, 5-(2-amino-9H-purin-9-yl)-, (2R-trans)-: Lacks the chloro substituent.

Uniqueness

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-trans)- is unique due to the presence of both amino and chloro substituents on the purine base, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

145986-43-2

Molecular Formula

C9H10ClN5O2S

Molecular Weight

287.73 g/mol

IUPAC Name

[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5-/m1/s1

InChI Key

ZQYFBYPPSPKXNN-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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